2-[1-(2-Phenylethyl)cyclopentyl]acetic acid
Overview
Description
2-[1-(2-Phenylethyl)cyclopentyl]acetic acid is an organic compound with the molecular formula C15H20O2 It is characterized by a cyclopentyl ring substituted with a phenylethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Phenylethyl)cyclopentyl]acetic acid typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via Friedel-Crafts alkylation, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Phenylethyl)cyclopentyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in substituted phenylethyl derivatives.
Scientific Research Applications
2-[1-(2-Phenylethyl)cyclopentyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2-Phenylethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-Phenylethyl)cyclopentyl]propanoic acid
- 2-[1-(2-Phenylethyl)cyclopentyl]butanoic acid
- 2-[1-(2-Phenylethyl)cyclopentyl]pentanoic acid
Uniqueness
2-[1-(2-Phenylethyl)cyclopentyl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(2-phenylethyl)cyclopentyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-14(17)12-15(9-4-5-10-15)11-8-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMZEGFCQHYYPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCC2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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